molecular formula C14H25NO3 B1394006 Tert-butyl cyclohexyl(3-oxopropyl)carbamate CAS No. 917021-59-1

Tert-butyl cyclohexyl(3-oxopropyl)carbamate

Cat. No. B1394006
CAS RN: 917021-59-1
M. Wt: 255.35 g/mol
InChI Key: SGRWPLVMCBYFOH-UHFFFAOYSA-N
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Description

Tert-butyl cyclohexyl(3-oxopropyl)carbamate is a synthetic compound. It contains a total of 43 bonds, including 18 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .


Synthesis Analysis

The synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate involves several steps . The process starts with the reaction of 2-aminoethylaniline and Boc2O in CH2Cl2, followed by several other reactions involving different reagents and conditions .


Molecular Structure Analysis

The molecular formula of Tert-butyl cyclohexyl(3-oxopropyl)carbamate is C14H25NO3. The compound contains a six-membered ring and has a molecular weight of 255.35 g/mol.


Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl cyclohexyl(3-oxopropyl)carbamate is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Stereoselective Synthesis of Factor Xa Inhibitors Tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is used in the stereoselective synthesis of six stereoisomers, which are key intermediates in the synthesis of factor Xa inhibitors. This synthesis starts from 3-cyclohexene-1-carboxylic acid and utilizes Mitsunobu reaction and base-catalyzed epimerization to control stereochemistry (Xin Wang et al., 2017).

  • Synthesis of Antiarrhythmic and Hypotensive Compounds Certain phenyl N-substituted carbamates, including derivatives of tert-butyl cyclohexyl(3-oxopropyl)carbamate, have shown significant antiarrhythmic and hypotensive activities in vivo. These compounds exhibit therapeutic potential comparable to established drugs like Propranolol (E. Chalina et al., 1998).

  • Enantioselective Synthesis of Carbocyclic Analogues The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern of the cyclopentane ring, paralleling that in β-2-deoxyribosylamine (M. Ober et al., 2004).

  • Synthesis of Spirocyclopropanated Insecticide Analogues Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is used to create spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. This synthesis involves cocyclization with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine (Farina Brackmann et al., 2005).

  • Photocatalytic Synthesis of 3-Amino Chromones A photoredox-catalyzed amination process uses tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, an amidyl-radical precursor, for the assembly of 3-aminochromones under mild conditions. This method broadens the applications for photocatalyzed protocols in creating diverse amino pyrimidines (Zhi-Wei Wang et al., 2022).

  • Cyclizative Atmospheric CO2 Fixation The compound is involved in cyclizative atmospheric CO2 fixation by unsaturated amines to form cyclic carbamates bearing an iodomethyl group. This process uses tert-butyl hypoiodite and offers an efficient approach to incorporate CO2 into valuable products (Y. Takeda et al., 2012).

properties

IUPAC Name

tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRWPLVMCBYFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693116
Record name tert-Butyl cyclohexyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl cyclohexyl(3-oxopropyl)carbamate

CAS RN

917021-59-1
Record name tert-Butyl cyclohexyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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